molecular formula C27H25NO6 B1344010 Fmoc-DOPA(acetonide)-OH CAS No. 852288-18-7

Fmoc-DOPA(acetonide)-OH

Cat. No. B1344010
M. Wt: 459.5 g/mol
InChI Key: SHZLOTJPHMTVDI-QFIPXVFZSA-N
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Description

Fmoc-DOPA(acetonide)-OH is a derivative of 3,4-Dihydroxyphenylalanine (DOPA), which is a key precursor for the solid-phase synthesis of adhesive mussel proteins and peptides. These derivatives are inspired by mussels and have garnered significant interest for their potential applications in functional coatings of biomaterials and biomedical devices due to their adhesive properties .

Synthesis Analysis

The synthesis of Fmoc-DOPA(acetonide)-OH has been reported to be a challenging and costly process. However, recent studies have introduced more convenient and cost-effective methods. One approach involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester. The catechol of the DOPA derivative is then protected with an acetonide in the presence of p-toluenesulfonic acid. Subsequent removal of the protecting groups yields the desired Fmoc-DOPA(acetonide)-OH . Another study reports a simplified two-step strategy that is both cost-effective and has broad application prospects, suggesting improvements over previous tedious methods .

Molecular Structure Analysis

The molecular structure of Fmoc-DOPA(acetonide)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group during peptide synthesis. The acetonide protection of the catechol moiety is crucial for preventing oxidation and other side reactions during the synthesis of peptides .

Chemical Reactions Analysis

Fmoc-DOPA(acetonide)-OH is primarily used in solid-phase peptide synthesis. The protective groups are strategically selected to be stable during the coupling reactions but can be removed under mild conditions once the peptide synthesis is complete. The Fmoc group is typically removed by a base, such as piperidine, while the acetonide protection can be removed by acid hydrolysis without affecting the peptide backbone .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Fmoc-DOPA(acetonide)-OH are not detailed in the provided papers, it can be inferred that the stability of the compound under synthesis conditions is a key property. The protective groups must withstand the conditions of peptide elongation but be removable without harming the integrity of the peptide. The solubility of the compound in common organic solvents is also likely to be important for its use in automated peptide synthesizers .

Relevant Case Studies

Although not directly related to Fmoc-DOPA(acetonide)-OH, a study on the total chemical synthesis of membrane proteins using Fmoc chemistry demonstrates the broader utility of Fmoc-protected amino acids. The study highlights the synthesis of membrane proteins, which are challenging to produce due to their hydrophobic nature. The use of Fmoc chemistry in this context underscores the importance of protective groups in the synthesis of complex biomolecules .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Engineering
    • Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
    • Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Drug Delivery Systems

    • Field : Pharmaceutical Sciences
    • Application : Short peptides with self-assembled nanostructures are widely applied in the areas of drug delivery systems and biomaterials .
    • Method : A new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) was created to improve its hydrophilicity .
    • Results : The newly discovered hydrogel not only retains some excellent performances of Fmoc-FF, but also can be used as a drug carrier for biomedical applications .
  • Tissue Engineering

    • Field : Biomedical Engineering
    • Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as tissue engineering .
    • Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
    • Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Functional Two-Component Hydrogel

    • Field : Materials Science
    • Application : The formation of hydrogels by low molecular weight building blocks results in important supramolecular assemblies for technological applications .
    • Method : A combination of Fmoc-Tyr and catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) is used to form a functional two-component hydrogel which combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
    • Results : The observed hybrid gel has a very high storage modulus, of the same order of magnitude as that of the Fmoc-Tyr gel . In addition to the envisioned mechanical properties, the combined gel also displayed a clear silver ion reduction activity .
  • Peptide-Based Hydrogels for Biomedical Applications

    • Field : Biomedical Engineering
    • Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
    • Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Functional Two-Component Hydrogel

    • Field : Materials Science
    • Application : The formation of hydrogels by low molecular weight building blocks results in important supramolecular assemblies for technological applications .
    • Method : A combination of Fmoc-Tyr and catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) is used to form a functional two-component hydrogel which combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
    • Results : The observed hybrid gel has a very high storage modulus, of the same order of magnitude as that of the Fmoc-Tyr gel . In addition to the envisioned mechanical properties, the combined gel also displayed a clear silver ion reduction activity .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "Fmoc-DOPA(acetonide)-OH" .

Future Directions

The simple and cost-effective synthesis method of “Fmoc-DOPA(acetonide)-OH” has broad application prospects . It is a key precursor for solid-phase synthesis of adhesive mussel proteins and peptides, which have attracted broad interest in functional coatings of biomaterials and biomedical devices .

properties

IUPAC Name

(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLOTJPHMTVDI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-DOPA(acetonide)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
Z Liu, BH Hu, PB Messersmith - Tetrahedron letters, 2008 - Elsevier
We report a facile approach to the synthesis of acetonide and Fmoc-protected 3,4-dihydroxyphenylalanine (DOPA), Fmoc-DOPA(acetonide)-OH. By protecting the amino group of DOPA …
Number of citations: 42 www.sciencedirect.com
J Liu, D Zhang, W Jiang, R Liu - Chinese Journal of Organic …, 2020 - sioc-journal.cn
3, 4-Dihydroxyphenylalanine (DOPA) derivatives inspired by mussels have attracted broad interest in functional coatings of biomaterials and biomedical devices. Fmoc-DOPA (…
Number of citations: 2 sioc-journal.cn
Z Liu, BH Hu, PB Messersmith - Tetrahedron letters, 2010 - Elsevier
Direct acetonide protection of the catechol of dopamine has proven to be problematic due to the formation of Pictet–Spengler isoquinolines. Here we report an efficient method for …
Number of citations: 48 www.sciencedirect.com
Z Liu, BH Hu, PB Messersmith - corpora.tika.apache.org
As a member of the catecholamine family, 4-(2-aminoethyl) benzene-1, 2-diol (dopamine), produced through decarboxylation of 3, 4-dihydroxyphenylalanine (DOPA) in the nervous …
Number of citations: 0 corpora.tika.apache.org
KCL Black, Z Liu, PB Messersmith - Chemistry of Materials, 2011 - ACS Publications
A novel strategy was developed to synthesize polymer-coated metal nanoparticles (NPs) through reduction of metal cations with 3,4-dihydroxyphenylalanine (DOPA)-containing poly(…
Number of citations: 159 pubs.acs.org
Y Ma, P He, X Tian, G Liu, X Zeng… - ACS applied materials & …, 2019 - ACS Publications
In this work, we prepared a novel cancer chemotherapeutic nanocarrier through the self-assembly of a mussel-derived, cancer-targeting peptide with a pH-sensitive conjugation of …
Number of citations: 49 pubs.acs.org
YR Corrales-Ureña, Z Souza-Schiaber… - RSC …, 2020 - pubs.rsc.org
The design of functionalized polymer surfaces using bioactive compounds has grown rapidly over the past decade within many industries including biomedical, textile, microelectronics, …
Number of citations: 17 pubs.rsc.org
GKE Umanah, C Son, FX Ding, F Naider… - Biochemistry, 2009 - ACS Publications
The interaction between a 3,4-dihydroxyphenylalanine (DOPA) labeled analogue of the tridecapeptide α-factor (WHWLQLKPGQPMY) and Ste2p, a Saccharomyces cerevisiae model G …
Number of citations: 31 pubs.acs.org
A Dolid, LC Gomes, FJ Mergulhão, M Reches - Colloids and Surfaces B …, 2020 - Elsevier
This paper describes the fabrication of antifouling surfaces by the combination of topography and peptide chemistry. The topography of the surface mimics the skin of the shark that can …
Number of citations: 12 www.sciencedirect.com
L Arabuli, N Sulashvili, N Kvizhinadze - caucasushealth.ug.edu.ge
Macrocyclic polyamines have wide biological and medicinal applications. The new methodologies for their selective functionalization are of high interest due to their importance for a …
Number of citations: 3 caucasushealth.ug.edu.ge

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